molecular formula C8H10N6 B2762902 7-Ethylpteridine-2,4-diamine CAS No. 80888-13-7

7-Ethylpteridine-2,4-diamine

Cat. No.: B2762902
CAS No.: 80888-13-7
M. Wt: 190.21
InChI Key: PCFFEPQMXZMVNY-UHFFFAOYSA-N
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Description

7-Ethylpteridine-2,4-diamine is a versatile small molecule with the chemical formula C8H10N6 and a molecular weight of 190.21 g/mol . It is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes. This compound is primarily used in research and development, particularly in the fields of chemistry and biology.

Scientific Research Applications

7-Ethylpteridine-2,4-diamine has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 7-Ethylpteridine-2,4-diamine involves several steps, typically starting with the construction of the pteridine ring system. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylamine with a suitable pteridine precursor can yield this compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

7-Ethylpteridine-2,4-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-Ethylpteridine-2,4-diamine involves its interaction with specific enzymes and molecular targets. For example, it can inhibit diamine oxidases and polyamine oxidases, which are enzymes involved in the metabolism of polyamines . By inhibiting these enzymes, the compound can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

7-Ethylpteridine-2,4-diamine can be compared with other pteridine derivatives and similar compounds:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

7-ethylpteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c1-2-4-3-11-5-6(9)13-8(10)14-7(5)12-4/h3H,2H2,1H3,(H4,9,10,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFFEPQMXZMVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=NC(=NC2=N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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